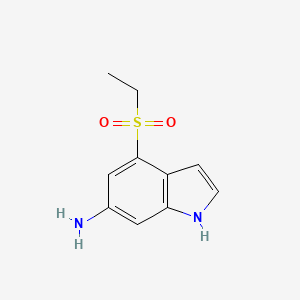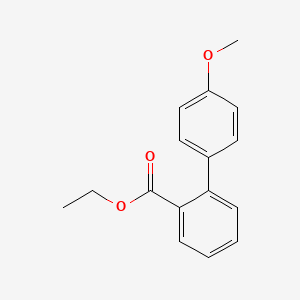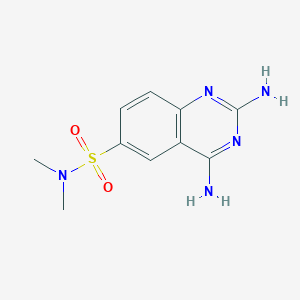![molecular formula C12H14ClNO4 B12109456 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
4-[2-(2-Chlorophenoxy)acetamido]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is characterized by the presence of a chlorophenoxy group attached to an acetamido moiety, which is further linked to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid typically involves the following steps:
Formation of 2-(2-Chlorophenoxy)acetic acid: This intermediate can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-Chlorophenoxy)acetic acid is then reacted with butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a model compound for investigating the metabolism of chlorophenoxy derivatives.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These could include anti-inflammatory, antimicrobial, or anticancer activities, depending on the specific modifications made to the molecule.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets. For example, the chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The amide bond can also play a role in binding to proteins or other biomolecules, influencing their function.
類似化合物との比較
Similar Compounds
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-(2-Chlorophenoxy)acetic acid: A precursor in the synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid, it shares the chlorophenoxy moiety but lacks the amide and butanoic acid components.
4-(2-Chlorophenoxy)butanoic acid: Another related compound, differing in the position of the functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, as outlined above.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
特性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC名 |
4-[[2-(2-chlorophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-4-1-2-5-10(9)18-8-11(15)14-7-3-6-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17) |
InChIキー |
YCHLWPMKBWKRSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)

![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)




![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)



